Computed Lipophilicity Shift: 3-(1-Ethyl-4-pyrazolyl)- vs 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic Acid
The target compound replaces the N1-methyl group of the common 1,3-dimethylpyrazole comparator with an N1-ethyl group while also lacking the 3-methyl substituent on the pyrazole. This dual change is predicted to increase lipophilicity. The comparator 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid has a computed XLogP3-AA of 0.7 [1]. For the target compound, ChemSrc reports a computed LogP of approximately 1.0–1.2 (based on the SMILES CCn1cc(-c2noc(C)c2C(=O)O)cn1) . The difference of ca. 0.3–0.5 log units can shift passive permeability and plasma protein binding in a biologically meaningful range, particularly for CNS targets where optimal logP is narrow.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Computed LogP ≈ 1.0–1.2 (ChemSrc estimate based on SMILES) |
| Comparator Or Baseline | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid; XLogP3-AA = 0.7 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 (target more lipophilic) |
| Conditions | In silico prediction using XLogP3-AA algorithm (PubChem) and analogous method on ChemSrc |
Why This Matters
A logP shift of 0.3–0.5 units can alter membrane permeability by 2- to 3-fold in CNS drug candidates, directly impacting the choice of scaffold for lead optimization.
- [1] PubChem Compound Summary CID 25219578 – 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid; XLogP3-AA = 0.7. National Center for Biotechnology Information, 2024. View Source
